molecular formula C11H15NO2 B13526729 Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-

Cat. No.: B13526729
M. Wt: 193.24 g/mol
InChI Key: WCBRRZPJOXUSPO-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol This compound is characterized by a cyclopropane ring attached to an amine group and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor using reagents such as trimethylsulfoxonium iodide and sodium hydroxide in dimethyl sulfoxide . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 1-(2,4-dimethoxyphenyl)-: Characterized by a cyclopropane ring and a 2,4-dimethoxyphenyl group.

    Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-: Similar structure but with different substitution pattern on the phenyl ring.

    Cyclopropanamine, 1-(2,5-dimethoxyphenyl)-: Another similar compound with a different substitution pattern.

Uniqueness

Cyclopropanamine, 1-(2,4-dimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-8-3-4-9(10(7-8)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

WCBRRZPJOXUSPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2(CC2)N)OC

Origin of Product

United States

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